Cas no 2189368-12-3 (3-[(5-chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane)

3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is a structurally complex bicyclic compound featuring a chloropyrimidine moiety linked via an ether bridge to a methylated azabicyclooctane scaffold. This configuration imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the chloropyrimidine group enhances reactivity in nucleophilic substitution reactions, while the rigid bicyclic framework contributes to molecular stability and selectivity. Its potential applications include serving as a precursor in the development of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The compound’s well-defined structure allows for precise modifications, facilitating research in medicinal chemistry and crop protection.
3-[(5-chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane structure
2189368-12-3 structure
Product Name:3-[(5-chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
CAS No:2189368-12-3
MF:C12H16ClN3O
MW:253.727941513062
CID:5326567
Update Time:2025-05-20

3-[(5-chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane Chemical and Physical Properties

Names and Identifiers

    • 8-Azabicyclo[3.2.1]octane, 3-[(5-chloro-2-pyrimidinyl)oxy]-8-methyl-
    • 3-[(5-chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
    • Inchi: 1S/C12H16ClN3O/c1-16-9-2-3-10(16)5-11(4-9)17-12-14-6-8(13)7-15-12/h6-7,9-11H,2-5H2,1H3
    • InChI Key: HSMYRHDIFGSEPJ-UHFFFAOYSA-N
    • SMILES: C12N(C)C(CC1)CC(OC1=NC=C(Cl)C=N1)C2

3-[(5-chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane Pricemore >>

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Additional information on 3-[(5-chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

Research Briefing on 3-[(5-chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane (CAS: 2189368-12-3)

In recent years, the compound 3-[(5-chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane (CAS: 2189368-12-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, featuring a chloropyrimidine moiety, has demonstrated promising potential in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and oncology. The unique scaffold of this compound offers a versatile platform for drug development, with recent studies highlighting its efficacy and selectivity in various preclinical models.

The primary objective of recent investigations has been to elucidate the pharmacological profile of 3-[(5-chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane, including its binding affinity, metabolic stability, and potential therapeutic applications. Researchers have employed a combination of in vitro and in vivo methodologies to assess its interactions with target proteins, such as neurotransmitter receptors and kinases. High-throughput screening and molecular docking studies have further revealed its potential as a lead compound for the development of novel therapeutics.

One of the key findings from recent studies is the compound's ability to selectively inhibit specific kinase pathways implicated in tumor growth and metastasis. In particular, its interaction with the PI3K/AKT/mTOR signaling cascade has shown promise in preclinical cancer models, suggesting its potential as an adjunct therapy in oncology. Additionally, its modulatory effects on GABAergic and dopaminergic systems have sparked interest in its application for neurological disorders, such as Parkinson's disease and epilepsy.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 3-[(5-chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane. Recent efforts have focused on structural modifications to enhance its bioavailability and reduce off-target effects. For instance, introducing hydrophilic substituents has been explored to improve solubility, while maintaining its high binding affinity. These modifications are critical for advancing the compound into clinical trials.

In conclusion, 3-[(5-chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane represents a compelling candidate for further drug development, with applications spanning oncology and CNS disorders. Ongoing research aims to address its pharmacokinetic limitations and validate its therapeutic potential in human studies. The compound's unique chemical structure and biological activity underscore its significance in the evolving landscape of chemical biology and pharmaceutical innovation.

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